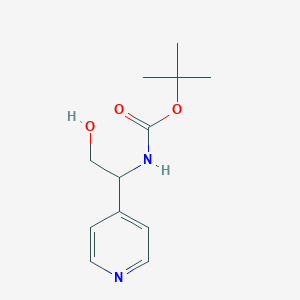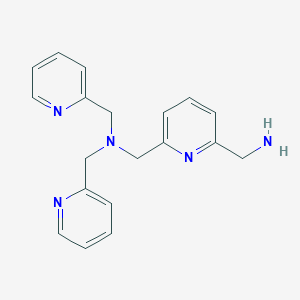![molecular formula C19H37NO5 B11928434 [(3R)-3-Hydroxydodecanoyl]-L-carnitine](/img/structure/B11928434.png)
[(3R)-3-Hydroxydodecanoyl]-L-carnitine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(3R)-3-Hydroxydodecanoyl]-L-carnitine is an endogenous metabolite with the molecular formula C19H37NO5 and a molecular weight of 359.50 g/mol . This compound is part of the metabolic pathways in the human body and plays a role in various biochemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(3R)-3-Hydroxydodecanoyl]-L-carnitine involves the esterification of L-carnitine with (3R)-3-hydroxydodecanoic acid. The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid and is carried out under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
[(3R)-3-Hydroxydodecanoyl]-L-carnitine undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of (3R)-3-oxododecanoyl-L-carnitine or (3R)-3-carboxydodecanoyl-L-carnitine.
Reduction: Formation of (3R)-3-hydroxydodecanoyl-L-carnitine alcohol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
[(3R)-3-Hydroxydodecanoyl]-L-carnitine has a wide range of applications in scientific research, including:
Chemistry: Used as a standard for analytical methods and as a reagent in organic synthesis.
Biology: Studied for its role in metabolic pathways and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects in conditions such as mitochondrial dysfunction and heart failure.
Industry: Utilized in the production of pharmaceuticals and as a biochemical marker in diagnostic assays
Mécanisme D'action
[(3R)-3-Hydroxydodecanoyl]-L-carnitine exerts its effects by interacting with specific molecular targets and pathways. It is involved in the transport of fatty acids into the mitochondria for β-oxidation, a process crucial for energy production. The compound binds to carnitine acyltransferase enzymes, facilitating the transfer of acyl groups and enhancing fatty acid metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
- [(3R)-3-Hydroxydecanoyl]-L-carnitine
- [(3R)-3-Hydroxyhexadecanoyl]-L-carnitine
- [(3R)-3-Hydroxybutyryl]-L-carnitine
Uniqueness
[(3R)-3-Hydroxydodecanoyl]-L-carnitine is unique due to its specific chain length and hydroxyl group position, which confer distinct biochemical properties. Compared to its analogs, it has a different affinity for enzymes and transporters, influencing its metabolic role and potential therapeutic applications .
Propriétés
Formule moléculaire |
C19H37NO5 |
|---|---|
Poids moléculaire |
359.5 g/mol |
Nom IUPAC |
(3R)-3-[(3R)-3-hydroxydodecanoyl]oxy-4-(trimethylazaniumyl)butanoate |
InChI |
InChI=1S/C19H37NO5/c1-5-6-7-8-9-10-11-12-16(21)13-19(24)25-17(14-18(22)23)15-20(2,3)4/h16-17,21H,5-15H2,1-4H3/t16-,17-/m1/s1 |
Clé InChI |
ULWDPUHFMOBGFJ-IAGOWNOFSA-N |
SMILES isomérique |
CCCCCCCCC[C@H](CC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C)O |
SMILES canonique |
CCCCCCCCCC(CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(alpha2R,alpha2'R,1S)-alpha2-Ethenyl-alpha2'-phenyl-[1,1'-binaphthalene]-2,2'-dimethanol](/img/structure/B11928351.png)
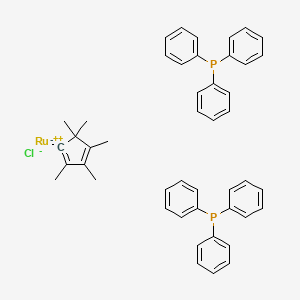
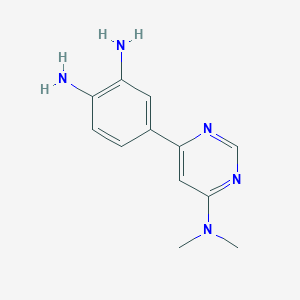
![3-(4-methylpiperazin-1-yl)-N',N'-bis[(9Z,12Z)-octadeca-9,12-dienyl]propanehydrazide](/img/structure/B11928362.png)
![[1-[1-(11,31-Dihydroxy-12,12,16,25,32,32,36-heptamethyl-3,22-dioxo-4,18,20,23,26,37,38,40,41-nonaoxa-19-boranuidaheptacyclo[17.17.1.11,33.12,19.113,17.124,27.017,21]hentetracont-7-en-5-yl)ethoxy]-3-methyl-1-oxobutan-2-yl]azanium](/img/structure/B11928369.png)
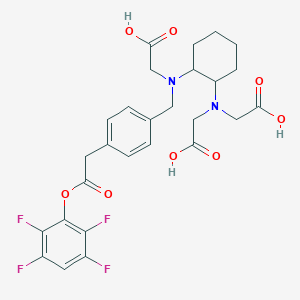
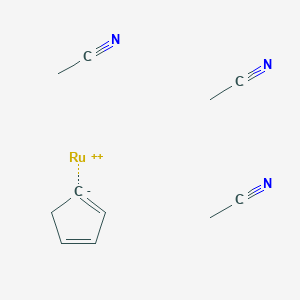

![(R)-2-Hydroxy-2'-[(S)-hydroxy(4-pyridyl)methyl]-[1,1'-binaphthalene]](/img/structure/B11928410.png)
![[1,3-bis[2,6-di(propan-2-yl)phenyl]imidazol-2-ylidene]palladium;3-chloro-2H-pyridin-2-ide;dichloride](/img/structure/B11928417.png)
![tetralithium;3-hydroxy-3-methyl-5-[oxido(phosphonatooxy)phosphoryl]oxypentanoate](/img/structure/B11928418.png)
![2-[4-[1,2-diphenyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethenyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B11928419.png)
